

AMG319 Inhibitory Profile (IC50 values)

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Compound Focus: AMG319

CAS No.: 1608125-21-8

Cat. No.: S548989

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PI3K Isoform	IC50 Value	Selectivity Fold (over other PI3Ks)
PI3K δ	18 nM [1] [2] [3]	-
PI3K γ	850 nM [1] [3]	>47-fold [1] [2]
PI3K β	2.7 μ M [1] [3]	>47-fold [1] [2]
PI3K α	33 μ M [1] [3]	>47-fold [1] [2]

> **Note:** The provided sources show some variability in the selectivity fold, with some stating ">47-fold" and others demonstrating much higher selectivity based on the specific IC50 values. The values for other isoforms are also consolidated from multiple sources.

Experimental Protocols for Key Assays

The quantitative data for **AMG319** is derived from standardized biochemical and cellular assays. Below are the detailed methodologies for the key experiments cited in the search results.

PI3K Enzyme Assay (Biochemical Activity)

This protocol measures the direct inhibition of the PI3K δ enzyme activity in a cell-free system [1] [2].

- **Assay Type:** PI3K Alphascreen assay [1] [2].
- **Enzyme Source:** Recombinant human PI3K isoforms. PI3K δ is a polyhistidine-tagged full-length protein expressed in Sf9 insect cells co-expressing the p85 regulatory subunit [3].
- **Procedure:**
 - **Enzyme Reaction:** The PI3K enzyme is incubated with test compounds (like **AMG319**) and its substrates, **phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2)** and **ATP**, in a reaction buffer (50 mM Tris-HCl, pH 7.4, 14 mM MgCl₂, 2 mM sodium cholate, 100 mM NaCl, and fresh DTT) [1] [2].
 - **Detection:** The reaction produces phosphatidylinositol-3,4,5-trisphosphate (PIP3). This product is detected using an Alphascreen detection kit, which uses donor and acceptor beads that emit a signal when in close proximity due to PIP3 binding. The inhibitor's potency is determined by its ability to reduce this signal [1] [2].
 - **Concentrations:** For PI3K δ and PI3K α assays, the enzyme is diluted to 1.6 nM. ATP concentration is 8 μ M for the PI3K δ assay [1] [2].

Cellular pAKT Inhibition Assay (Target Engagement)

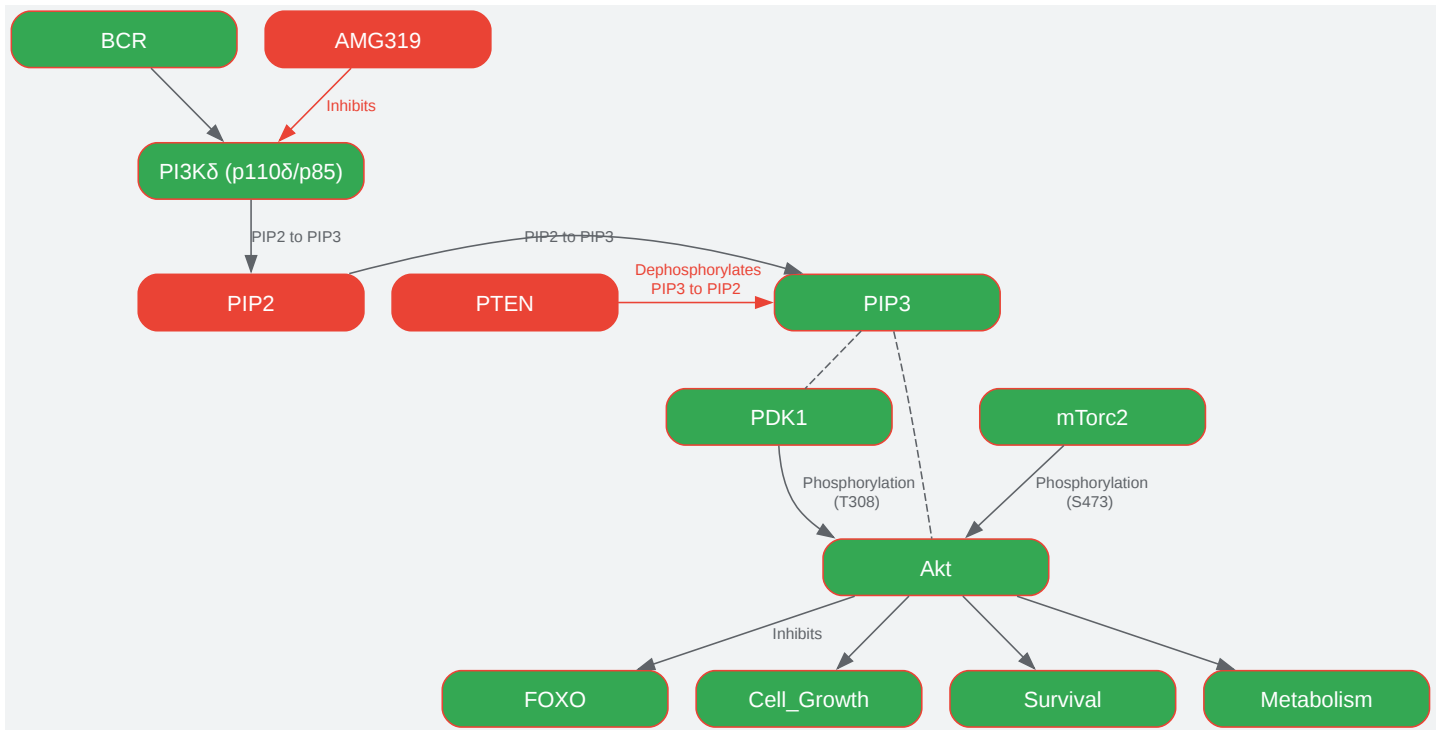
This assay confirms that **AMG319** engages its target and inhibits the PI3K δ signaling pathway inside cells.

- **Assay Type:** Western blot analysis of phosphorylated AKT (pAKT) [1].
- **Cell System:** Human B cells isolated from peripheral blood [1].
- **Procedure:**
 - **Stimulation:** Serum-starved human B cells are treated with **AMG319** for 1 hour and then stimulated to activate the B cell receptor using **anti-IgM (10 μ g/mL)** for 15 minutes [1].
 - **Readout:** Cells are lysed, and proteins are separated by gel electrophoresis. The level of AKT phosphorylation at Ser473 (a direct downstream marker of PI3K activity) is measured using phospho-specific antibodies via Western blot [1].
 - **Result:** **AMG319** shows an **IC50 of 1.5 nM** in this cellular assay, demonstrating potent pathway blockade [2].

Biological Context & Signaling Pathway

PI3K δ is predominantly expressed in leukocytes and plays a critical role in B-cell and T-cell activation, proliferation, and survival [4]. **AMG319**, as a PI3K δ inhibitor, blocks this pathway, leading to the observed biological effects.

The diagram below illustrates the core PI3K/Akt signaling pathway and the site of **AMG319**'s action.



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AMG319 inhibits *PI3Kδ*, blocking downstream Akt signaling and cellular functions.

Clinical Relevance and Considerations

- **Mechanism-Driven Toxicity:** A phase II trial in head and neck cancer patients demonstrated that **AMG319** treatment rapidly reduced tumor-infiltrating regulatory T cells (Tregs) and enhanced T cell cytotoxicity. However, this also led to **immune-related adverse events (irAEs)**, such as colitis and rash, in a significant number of patients, suggesting a systemic effect on immune regulation [5].

- **Dosing Strategies:** Preclinical studies suggest that **intermittent dosing** of PI3K δ inhibitors can sustain anti-tumor immunity while limiting pathogenic T cell activation in healthy tissues, pointing to a potential strategy to manage toxicity in future clinical applications [5].

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References

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